molecular formula C10H7F3N2O B1448788 6-(Trifluoromethoxy)quinolin-2-amine CAS No. 2060027-57-6

6-(Trifluoromethoxy)quinolin-2-amine

Cat. No. B1448788
CAS RN: 2060027-57-6
M. Wt: 228.17 g/mol
InChI Key: NNCNPTQDIOWJPB-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinolin-2-amine is a compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-(Trifluoromethoxy)quinolin-2-amine, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethoxy)quinolin-2-amine consists of a quinoline ring system with a trifluoromethoxy group attached at the 6-position and an amine group at the 2-position .


Chemical Reactions Analysis

The literature published over the past 8 years on the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .

Scientific Research Applications

Applications in Nucleophilic Synthons and Synthetic Methodology

6-(Trifluoromethoxy)quinolin-2-amine, as part of the broader family of quinolines, has been instrumental in developing nucleophilic synthons. For instance, certain polyfluorinated quinolines interact with sodium or potassium amide in liquid ammonia to form nucleophilic synthons. These interactions yield quinoline-2-amines, offering a pathway for synthesizing various quinoline derivatives. The generated quinolinyl anions serve as useful intermediates for further chemical transformations (Gurskaya, Selivanova, & Shteingarts, 2012).

Role in Fluorescent Probes and Biomolecule Detection

The compound has also found applications in creating fluorescent molecules for biomolecule detection. 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines were synthesized and linked to biomolecules and biopolymers. These fluorescent probes show pH-independent properties and large Stokes shifts, although with a relatively low quantum yield. This makes them suitable for detecting and studying various biological entities (Stadlbauer, Avhale, Badgujar, & Uray, 2009).

Synthesis and Characterization in Antimicrobial Studies

Furthermore, the compound has been utilized in synthesizing quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives. These derivatives have been characterized and evaluated for their antimicrobial properties, showing significant activity against various microorganisms. Such studies highlight the potential of these compounds in developing future antituberculosis agents (Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014).

properties

IUPAC Name

6-(trifluoromethoxy)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCNPTQDIOWJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)quinolin-2-amine

CAS RN

2060027-57-6
Record name 6-(trifluoromethoxy)quinolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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